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Compound of Interest

Compound Name: Ervogastat

Cat. No.: B10831021 Get Quote

For researchers and drug development professionals navigating the landscape of non-alcoholic

steatohepatitis (NASH) therapies, this guide provides an objective comparison of Ervogastat
with other key therapeutic alternatives. Quantitative data from pivotal clinical trials are

summarized, and detailed experimental protocols are provided for independent assessment.

Executive Summary
Ervogastat, a selective diacylglycerol O-acyltransferase 2 (DGAT2) inhibitor, is an

investigational treatment for NASH being developed by Pfizer. It is being evaluated both as a

monotherapy and in combination with Clesacostat, an acetyl-CoA carboxylase (ACC) inhibitor.

This guide places the clinical findings for Ervogastat in the context of the first FDA-approved

NASH medication, Resmetirom, and other prominent late-stage candidates: Semaglutide,

Lanifibranor, and Obeticholic Acid. The comparative data presented herein is intended to

support informed decisions in research and development.

Comparative Efficacy and Safety of NASH Therapies
The following tables summarize the key efficacy and safety findings from major clinical trials of

Ervogastat and its comparators.

Table 1: Efficacy of Ervogastat and Comparator Drugs in NASH Clinical Trials
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Drug (Trial)
Mechanism
of Action

Dosage
Primary
Efficacy
Endpoint(s)

Placebo
Response

Treatment
Response

Ervogastat +

Clesacostat

(MIRNA,

Phase 2)

DGAT2

inhibitor +

ACC inhibitor

150 mg

Ervogastat +

5 mg

Clesacostat

BID

MASH

resolution

without

worsening of

fibrosis OR

≥1 stage

fibrosis

improvement

without

worsening of

MASH

Not explicitly

stated for

composite

endpoint

Met primary

endpoint

(statistical

significance

not detailed)

300 mg

Ervogastat +

10 mg

Clesacostat

BID

MASH

resolution

without

worsening of

fibrosis OR

≥1 stage

fibrosis

improvement

without

worsening of

MASH

Not explicitly

stated for

composite

endpoint

Met primary

endpoint

(statistical

significance

not detailed)

Resmetirom

(MAESTRO-

NASH, Phase

3)[1]

Thyroid

Hormone

Receptor-β

(THR-β)

Agonist

80 mg QD

NASH

resolution

with no

worsening of

fibrosis

9.7% 25.9%

100 mg QD

NASH

resolution

with no

worsening of

fibrosis

9.7% 29.9%
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80 mg QD

Fibrosis

improvement

by ≥1 stage

with no

worsening of

NASH

14.2% 24.2%

100 mg QD

Fibrosis

improvement

by ≥1 stage

with no

worsening of

NASH

14.2% 25.9%

Semaglutide

(ESSENCE,

Phase 3)[2]

Glucagon-like

Peptide-1

(GLP-1)

Receptor

Agonist

2.4 mg

weekly

Resolution of

steatohepatiti

s with no

worsening of

liver fibrosis

34.3% 62.9%

2.4 mg

weekly

Improvement

in liver

fibrosis with

no worsening

of

steatohepatiti

s

22.4% 36.8%

Lanifibranor

(NATIVE,

Phase 2b)[3]

Pan-

Peroxisome

Proliferator-

Activated

Receptor

(pan-PPAR)

Agonist

800 mg QD

Resolution of

NASH

without

worsening of

fibrosis

22% 39%

1200 mg QD Resolution of

NASH

without

22% 49%
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worsening of

fibrosis

800 mg QD

Improvement

in fibrosis

stage of at

least 1

without

worsening of

NASH

29% 34%

1200 mg QD

Improvement

in fibrosis

stage of at

least 1

without

worsening of

NASH

29% 48%

Obeticholic

Acid

(REGENERA

TE, Phase 3 -

Interim

Analysis)[4]

Farnesoid X

Receptor

(FXR)

Agonist

10 mg QD

Fibrosis

improvement

(≥1 stage)

with no

worsening of

NASH

12% 18%

25 mg QD

Fibrosis

improvement

(≥1 stage)

with no

worsening of

NASH

12% 23%

10 mg QD

NASH

resolution

with no

worsening of

fibrosis

8%

11% (not

statistically

significant)
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25 mg QD

NASH

resolution

with no

worsening of

fibrosis

8%

12% (not

statistically

significant)

Table 2: Key Safety and Tolerability Findings
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Drug Common Adverse Events Serious Adverse Events

Ervogastat (monotherapy and

combination)[5]

Generally mild to moderate.

Most common was inadequate

control of diabetes. The

combination was associated

with an undesirable fasting

lipid and apolipoprotein profile.

Placebo: 3%; Ervogastat 25

mg: 3%; Ervogastat 75 mg:

10%; Ervogastat 150 mg: 2%;

Ervogastat 300 mg: 13%;

Ervogastat 150 mg +

Clesacostat 5 mg: 14%;

Ervogastat 300 mg +

Clesacostat 10 mg: 7%.

Resmetirom[1]
Diarrhea and nausea were

more frequent than placebo.

Similar incidence across

treatment groups (10.9% in 80-

mg, 12.7% in 100-mg, and

11.5% in placebo).

Semaglutide[6][7]

Gastrointestinal events

(nausea, diarrhea,

constipation, vomiting).

Serious adverse events were

reported in 13.4% of both the

semaglutide and placebo

groups.

Lanifibranor[3]

Diarrhea, nausea, peripheral

edema, anemia, and weight

gain occurred more frequently

than with placebo.

Dropout rate for adverse

events was less than 5% and

similar across trial groups.

Obeticholic Acid[4]
Pruritus is a well-documented

side effect.

Incidence of serious adverse

events was similar across

treatment groups (11% in

placebo, 11% in 10 mg, and

14% in 25 mg).

Experimental Protocols of Key Clinical Trials
An understanding of the methodologies employed in pivotal trials is essential for a critical

appraisal of the evidence.

Ervogastat (MIRNA - NCT04321031)[8][9]
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Study Design: A Phase 2, randomized, double-blind, double-dummy, placebo-controlled,

dose-ranging study.

Patient Population: Adults with biopsy-confirmed NASH and liver fibrosis stages 2-3.

Intervention: Various doses of Ervogastat monotherapy (25 mg, 75 mg, 150 mg, 300 mg) or

in combination with Clesacostat (150 mg + 5 mg, 300 mg + 10 mg) or placebo, administered

twice daily for 48 weeks.

Primary Endpoint: The proportion of participants achieving either MASH resolution without

worsening of fibrosis, at least a 1-stage improvement in fibrosis without worsening of MASH,

or both at week 48.

Resmetirom (MAESTRO-NASH - NCT03900429)[1][10]

Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled study.

Patient Population: Adults with biopsy-confirmed NASH with a fibrosis stage of F1B, F2, or

F3.

Intervention: Once-daily oral Resmetirom at a dose of 80 mg or 100 mg, or placebo.

Primary Endpoints (at week 52): NASH resolution (including a reduction in the NAFLD

activity score by ≥2 points) with no worsening of fibrosis, AND an improvement in fibrosis by

at least one stage with no worsening of the NAFLD activity score.

Semaglutide (ESSENCE - NCT04822181)[2][6]

Study Design: An ongoing Phase 3, multicenter, randomized, double-blind, placebo-

controlled trial.

Patient Population: Patients with biopsy-defined MASH and fibrosis stage 2 or 3.

Intervention: Once-weekly subcutaneous Semaglutide at a dose of 2.4 mg or placebo for 240

weeks.

Primary Endpoints: Resolution of steatohepatitis without worsening of fibrosis, and

improvement in liver fibrosis without worsening of steatohepatitis.
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Lanifibranor (NATIVE - NCT03008070)[3]

Study Design: A Phase 2b, double-blind, randomized, placebo-controlled trial.

Patient Population: Patients with noncirrhotic, highly active NASH.

Intervention: 1200 mg or 800 mg of Lanifibranor or placebo once daily for 24 weeks.

Primary Endpoint: A decrease of at least 2 points in the SAF-A score (the activity part of the

Steatosis, Activity, Fibrosis scoring system) without worsening of fibrosis.

Obeticholic Acid (REGENERATE - NCT02548351)[4][11]

Study Design: A multicenter, randomized, double-blind, placebo-controlled Phase 3 study.

Patient Population: Adult patients with definite NASH and fibrosis stages F2-F3, or F1 with at

least one accompanying comorbidity.

Intervention: Oral placebo, Obeticholic Acid 10 mg, or Obeticholic Acid 25 mg daily.

Primary Endpoints (at month 18 interim analysis): Fibrosis improvement (≥1 stage) with no

worsening of NASH, OR NASH resolution with no worsening of fibrosis.

Signaling Pathways and Mechanisms of Action
Visualizing the biological pathways targeted by these drugs is crucial for understanding their

therapeutic rationale and potential off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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